![molecular formula C9H7BrN2O2 B6336080 7-Bromo-1-methyl-quinazoline-2,4-dione CAS No. 1422209-78-6](/img/structure/B6336080.png)
7-Bromo-1-methyl-quinazoline-2,4-dione
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Overview
Description
7-Bromo-1-methyl-quinazoline-2,4-dione is a marine-derived natural product found in Pyura sacciformis . It is a quinazoline derivative, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .
Synthesis Analysis
A series of twenty-nine new quinazoline-2,4-dione compounds were synthesized . The synthesis involved the use of a [32P]S1P binding assay . More details about the synthesis process can be found in the referenced papers .Mechanism of Action
Target of Action
The primary target of 7-Bromo-1-methyl-quinazoline-2,4-dione is the sphingosine-1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor involved in the regulation of various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with S1PR2 by binding to it . This binding can influence the receptor’s activity, leading to changes in the cellular processes that the receptor regulates .
Biochemical Pathways
Given the role of s1pr2, it can be inferred that the compound may influence pathways related to cell proliferation, differentiation, and migration .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its interaction with S1PR2. By binding to this receptor, the compound could potentially influence various cellular processes, including cell proliferation, differentiation, and migration .
Advantages and Limitations for Lab Experiments
7-Bromo-1-methyl-quinazoline-2,4-dione has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is available commercially. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is important to note that this compound is toxic and should be handled with caution.
Future Directions
There are a variety of potential future directions for research on 7-Bromo-1-methyl-quinazoline-2,4-dione. One potential direction is to further investigate its anti-cancer properties. Additionally, further research could be conducted to explore its mechanism of action and its interactions with DNA. Additionally, it could be useful to explore its potential applications in drug design and drug delivery. Finally, it could be useful to investigate its potential interactions with other compounds and its effects on other biochemical and physiological processes.
Synthesis Methods
7-Bromo-1-methyl-quinazoline-2,4-dione can be synthesized through a variety of methods. One method involves the reaction of 1-methyl-quinazoline-2,4-dione with bromine in an inert atmosphere. This reaction is usually carried out at room temperature and yields a product with a purity of over 95%. Another method involves the reaction of 1-methyl-quinazoline-2,4-dione with bromine in aqueous acetic acid. This reaction yields a product with a purity of over 90%.
Scientific Research Applications
7-Bromo-1-methyl-quinazoline-2,4-dione has been used in a variety of scientific research applications. One such application is as a reagent in organic synthesis. It has been used to synthesize various compounds, including quinazolines, quinolines, and quinoxalines. Additionally, it has been used as a substrate for biochemical and physiological studies. For example, it has been used to study the catalytic activity of enzymes, such as cytochrome P450 and cytochrome c oxidase.
properties
IUPAC Name |
7-bromo-1-methylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-7-4-5(10)2-3-6(7)8(13)11-9(12)14/h2-4H,1H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHHDXUCBLSXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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